Sodium 3,4-dihydroxybenzoate
Description
Inherent Properties and Research Interest
The presence of the catechol (1,2-dihydroxybenzene) group in its structure is fundamental to the compound's chemical behavior and biological significance. This structural feature makes it a subject of interest for its antioxidant properties. nih.govnmppdb.com.ng Phenolic compounds are well-documented for their ability to scavenge free radicals, and PCA is no exception. nih.govchemicalbook.com Research has demonstrated its capacity to protect against oxidative stress in various experimental models. ncats.iochemfaces.com
The study of Sodium 3,4-dihydroxybenzoate and its parent acid extends to various potential applications, driven by their biological activities. These include investigations into its anti-inflammatory, neuroprotective, and antimicrobial effects. nih.govncats.ionih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H5NaO4 | nih.govbldpharm.com |
| Molecular Weight | 176.10 g/mol | nih.gov |
| Parent Acid | 3,4-Dihydroxybenzoic acid | nih.gov |
| CAS Number | 24885-75-4 | nih.govbldpharm.com |
| IUPAC Name | sodium;3,4-dihydroxybenzoate | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
24885-75-4 |
|---|---|
Molecular Formula |
C7H5NaO4 |
Molecular Weight |
176.1 g/mol |
IUPAC Name |
sodium;3,4-dihydroxybenzoate |
InChI |
InChI=1S/C7H6O4.Na/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,8-9H,(H,10,11);/q;+1/p-1 |
InChI Key |
MMXNKMDOCSUPTM-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C=C1C(=O)[O-])O)O.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies
Methodologies for Synthesis of Sodium 3,4-Dihydroxybenzoate
The synthesis of the parent compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), is the foundational step, which is then neutralized to its sodium salt. Key industrial and laboratory methods include sulfation-neutralization, alkylation-aminomethylation, and demethylation.
One direct method involves the sulfation of 3,4-dihydroxybenzoic acid, followed by neutralization with a base like sodium hydroxide (B78521) to yield the sodium salt. google.com This process typically uses a sulfonating agent to introduce a sulfo group onto the aromatic ring. For instance, reacting protocatechuic acid with concentrated sulfuric acid can produce 3,4-dihydroxy-5-sulfobenzoic acid. google.com This intermediate is then neutralized.
The sulfation of phenolic compounds can also be achieved using sulfur trioxide-amine complexes, such as SO3-pyridine or SO3-N-triethylamine, to form sulfate (B86663) esters. nih.gov Subsequent neutralization of the reaction mixture is necessary to isolate the final sodium salt product. google.comnih.gov This route is crucial for creating specific sulfated derivatives and requires careful control of reaction conditions to ensure the desired product is formed. nih.gov
A multi-step approach detailed in patent literature involves the construction of the dihydroxybenzoate structure through alkylation and aminomethylation. This pathway begins with a protected precursor, 3-hydroxy-4-methoxy benzoic acid methyl ester.
The key steps in this process are:
Aminomethylation : The starting ester undergoes an aminomethylation reaction using formaldehyde (B43269) and dimethylamine (B145610) in a polar aprotic solvent like 1,4-dioxane. This reaction is catalyzed by glacial acetic acid at elevated temperatures (e.g., 110°C), resulting in the formation of a 2-dimethylaminomethyl-3-hydroxy-4-methoxy benzoic acid methyl ester intermediate with a reported yield of 70%.
Reduction : The aminomethyl intermediate is then reduced. This is typically achieved through catalytic hydrogenation or with a reducing agent like sodium borohydride (B1222165) to selectively convert the dimethylaminomethyl group into a methyl group.
Demethylation and Hydrolysis : The final steps involve cleaving the methoxy (B1213986) group using a strong acid, such as hydrobromic acid at reflux, to form the dihydroxy intermediate. Subsequent hydrolysis of the ester with sodium hydroxide yields the final product, this compound, with a reported purity of over 98% after recrystallization.
Table 1: Key Reaction Conditions for the Alkylation-Aminomethylation Approach
| Step | Reagents | Catalyst/Solvent | Temperature | Yield |
| Aminomethylation | 3-hydroxy-4-methoxy benzoic acid methyl ester, formaldehyde, dimethylamine | Glacial acetic acid / 1,4-dioxane | 110°C | 70% |
| Reduction | 2-dimethylaminomethyl-3-hydroxy-4-methoxy benzoic acid methyl ester | Catalytic hydrogenation or NaBH₄ | - | - |
| Demethylation | Reduced intermediate | 48% Hydrobromic acid | Reflux | - |
| Hydrolysis | Demethylated ester | Sodium hydroxide | - | >98% Purity |
A common and practical method for producing 3,4-dihydroxybenzoic acid is through the demethylation of more readily available precursors like vanillin (B372448) or vanillic acid. orgsyn.orgorgsyn.org
One established procedure involves the alkaline fusion of vanillin. orgsyn.orgorgsyn.org In this process, vanillin is first oxidized to vanillic acid. This is followed by the demethylation of the resulting vanillic acid at high temperatures. The reaction is typically carried out by heating vanillin with a mixture of sodium hydroxide and potassium hydroxide. orgsyn.org The demethylation to protocatechuic acid occurs effectively at temperatures between 240-245°C. orgsyn.orgorgsyn.org After the fusion, the mixture is dissolved in water, treated with sulfur dioxide to prevent the formation of dark-colored byproducts, and then acidified with hydrochloric acid to precipitate the 3,4-dihydroxybenzoic acid. orgsyn.org The crude product can be obtained in high yields, ranging from 89-99%. orgsyn.org The free acid is then simply neutralized with sodium hydroxide to produce this compound.
Alternative demethylation reagents can also be employed. For instance, boron tribromide in dichloromethane (B109758) can be used to convert vanillic acid to protocatechuic acid at low temperatures (-78°C to 0°C). google.com Another method uses anhydrous aluminum chloride with pyridine (B92270) in methylene (B1212753) chloride to demethylate vanillin, yielding protocatechualdehyde, which can be further oxidized to the desired acid. erowid.org
Table 2: Summary of Vanillin Demethylation via Alkaline Fusion
| Reactants | Temperature | Duration | Yield | Key Notes |
| Vanillin, Sodium Hydroxide, Potassium Hydroxide | 190-195°C (Oxidation) then 240-245°C (Demethylation) | 5 minutes at 240-245°C | 89-99% | Iron or nickel pots can be used. SO₂ treatment prevents dark product formation. |
Synthesis of Chemically Modified Derivatives
The core structure of 3,4-dihydroxybenzoic acid serves as a versatile scaffold for creating a variety of derivatives through reactions targeting its carboxylic acid and hydroxyl functional groups.
The carboxylic acid group of 3,4-dihydroxybenzoic acid can be readily converted into a range of esters. This esterification not only modifies the molecule's physical properties, such as lipophilicity, but can also influence its biological activity. researchgate.net
Methyl and Ethyl Esters : The synthesis of methyl 3,4-dihydroxybenzoate and ethyl 3,4-dihydroxybenzoate is typically achieved through Fischer esterification. ontosight.ai This involves reacting 3,4-dihydroxybenzoic acid with an excess of the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. ontosight.ai The ethyl ester, ethyl protocatechuate, is a known antioxidant component found in natural sources like peanut seed testa. chemeo.com
Nonyl Esters : The synthesis of longer-chain esters, such as nonyl 3,4-dihydroxybenzoate, follows the same principle of esterification. The reaction would involve heating 3,4-dihydroxybenzoic acid with nonanol (nonyl alcohol) in the presence of an acid catalyst. Enzymatic methods, using lipases like Novozyme 435, have also proven effective for the esterification of phenolic acids with long-chain alcohols, offering a milder and more selective alternative to chemical catalysis. mdpi.com Increasing the length of the alkyl chain in these esters has been shown to influence their antioxidant potential. researchgate.net
The carboxylic acid function of 3,4-dihydroxybenzoic acid can be converted into an amide, allowing for its conjugation with various heterocyclic rings. The 1,3,4-thiadiazole (B1197879) ring is a prominent example, known to be a component of various biologically active compounds. nih.govnih.gov
A common synthetic route to create 1,3,4-thiadiazole amides of 3,4-dihydroxybenzoic acid involves a multi-step process:
Thiadiazole Ring Formation : First, 3,4-dihydroxybenzoic acid is reacted with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphoryl chloride (POCl₃). This reaction leads to the cyclization and formation of an amino-thiadiazole intermediate, specifically 4-(5-amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol.
Amide Coupling : The amino group on the newly formed thiadiazole ring can then be coupled with another carboxylic acid to form an amide linkage. For instance, various substituted benzoic acids can be converted to their acyl chlorides using thionyl chloride (SOCl₂) and then reacted with the amino-thiadiazole intermediate to yield the final hybrid amide derivatives. mdpi.com This modular approach allows for the synthesis of a diverse library of compounds.
Condensation Reactions for Novel Structures
The strategic use of this compound and its parent compound, 3,4-dihydroxybenzoic acid (protocatechuic acid), in condensation reactions opens avenues for the synthesis of a diverse array of novel chemical structures with varied complexities and potential applications. These reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in creating larger, more complex architectures such as esters, polyesters, Schiff bases, and intricate heterocyclic systems.
Esterification and Polyesterification
The carboxyl group of 3,4-dihydroxybenzoic acid readily undergoes esterification, a classic condensation reaction, with various alcohols. This reaction typically requires an acid catalyst and heat. For instance, the reaction with methanol (B129727) and ethanol (B145695) yields methyl 3,4-dihydroxybenzoate and ethyl 3,4-dihydroxybenzoate, respectively. These simple esters can serve as building blocks for more complex molecules.
Furthermore, the bifunctional nature of 3,4-dihydroxybenzoic acid, possessing both a carboxylic acid group and phenolic hydroxyl groups, allows it to act as a monomer in polymerization reactions. Specifically, it can undergo self-condensation or condensation with other monomers to form polyesters. The synthesis of novel polyester (B1180765) systems based on monomers like isophthalic acid and neopentyl glycol can incorporate 3,4-dihydroxybenzoic acid to introduce free carboxylic acid groups into the polymer chain, thereby modifying its properties. jku.at The progress of such polycondensation reactions can be monitored by the amount of water evolved over time. For example, in a polyester synthesis involving dimethylolpropionic acid, a theoretical water yield of 17.4 mL was calculated for a complete reaction, with 14.8 mL (85%) being collected experimentally, indicating a high degree of self-condensation. jku.at
Additionally, 2-pyrone-4,6-dicarboxylic acid (PDC), a biodegradable polyester monomer, can be synthesized from glucose via a biosynthetic pathway that involves the conversion of protocatechuic acid. nih.gov This highlights the role of 3,4-dihydroxybenzoic acid as a key intermediate in the production of sustainable polymers. The enzymatic conversion of protocatechuic acid to PDC can be highly efficient, with whole-cell biocatalysts achieving a molar yield of 95.2% under optimized conditions. nih.gov
Schiff Base Formation
Schiff bases, compounds containing a carbon-nitrogen double bond, are synthesized through the condensation of a primary amine with an aldehyde or ketone. While 3,4-dihydroxybenzoic acid itself does not directly form Schiff bases in this manner, its derivatives, such as 3,4-dihydroxybenzaldehyde (B13553), are common precursors. The resulting Schiff bases, which can be derived from the condensation of 3,4-dihydroxybenzaldehyde with various diamines, are important chelating agents for the synthesis of mono-, di-, or polynuclear transition metal complexes. scirp.org
The synthesis of Schiff bases can be achieved with high yields. For example, the condensation of various substituted aromatic aldehydes with ethylene (B1197577) diamine using water as a green solvent has been reported to produce Schiff's bases in yields ranging from 75-90%. ijraset.com Similarly, the synthesis of Schiff bases from 3,4-dimethoxybenzenamine and various aromatic aldehydes by refluxing in ethanol resulted in yields of 81-92%. mdpi.com
Synthesis of Complex Heterocycles and Metal-Organic Frameworks
Recent research has demonstrated the utility of 3,4-dihydroxybenzoic acid in the synthesis of complex heterocyclic structures and metal-organic frameworks (MOFs). In an innovative approach, a deep eutectic solvent (DES) was prepared by mixing ethyltriphenylphosphonium bromide with protocatechuic acid. rsc.orgrsc.org This novel DES serves as an efficient and reusable catalyst for the four-component condensation reaction of phenanthrene-9,10-dione, an aromatic amine, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) to produce 1,2,4,5-tetrasubstituted imidazoles in high yields and with short reaction times. rsc.orgrsc.org
The following table summarizes the synthesis of various 1,2,4,5-tetrasubstituted imidazoles using the protocatechuic acid-based DES catalyst.
| Entry | Aromatic Aldehyde | Aromatic Amine | Time (min) | Yield (%) | Melting Point (°C) |
| a1 | C6H5 | C6H5 | 20 | 95 | 278-280 |
| a2 | 4-MeC6H4 | C6H5 | 25 | 94 | 289-291 |
| a3 | 4-ClC6H4 | C6H5 | 20 | 96 | 284-286 |
| a4 | 4-BrC6H4 | C6H5 | 20 | 97 | 288-290 |
| a5 | 4-NO2C6H4 | C6H5 | 30 | 92 | 291-293 |
| a6 | C6H5 | 4-MeC6H4 | 20 | 96 | 275-277 |
| a7 | 4-MeC6H4 | 4-MeC6H4 | 25 | 95 | 283-285 |
| a8 | 4-ClC6H4 | 4-MeC6H4 | 20 | 97 | 281-283 |
| a9 | 4-BrC6H4 | 4-MeC6H4 | 20 | 98 | 285-287 |
| a10 | 4-NO2C6H4 | 4-MeC6H4 | 30 | 93 | 288-290 |
| a11 | C6H5 | 4-ClC6H4 | 20 | 95 | 279-281 |
| a12 | 4-MeC6H4 | 4-ClC6H4 | 25 | 94 | 293-295 |
Data sourced from Habibi, D., Goudarzi, H., & Monem, A. (2024). The protocatechuic acid-based deep eutectic solvent-mediated green synthesis of 1,2,4,5-tetrasubstituted imidazoles. RSC Advances, 14(31), 22003-22011. rsc.org
Similarly, a deep eutectic solvent composed of methyltriphenylphosphonium (B96628) bromide and protocatechuic acid has been used as a catalyst for the multicomponent condensation reaction of barbituric acid, 4-hydroxycoumarin, and aromatic aldehydes to synthesize pyranopyrimidines. dntb.gov.ua
Furthermore, this compound can be directly involved in the formation of metal-organic frameworks. For instance, the reaction of 2,4-dihydroxybenzoic acid (an isomer of protocatechuic acid) with sodium hydroxide has been studied to explore coordination forms, leading to the synthesis of a sodium complex that forms a three-dimensional MOF structure through Na-O coordination bonds. researchgate.net The interaction of 3,4-dihydroxybenzoic acid with various metal ions can also lead to the formation of binary and ternary complexes. researchgate.net
Advanced Chemical Reactivity and Transformation Studies
Acid-Base Equilibrium and Regenerative Reactions
Sodium 3,4-dihydroxybenzoate, as the salt of a weak acid, participates in acid-base equilibria. In the presence of a strong acid, it is protonated to regenerate 3,4-dihydroxybenzoic acid. The acidity of 3,4-dihydroxybenzoic acid is characterized by its pKa values, which correspond to the dissociation of the carboxylic acid proton and the two hydroxyl group protons. The pKa value for the carboxylic acid group is approximately 4.48. oup.comstenutz.euwikipedia.org A study on the dissociation behavior of 3,4-dihydroxybenzoic acid at different temperatures and ionic strengths showed that the pKa for the carboxylic group does not vary significantly with temperature, while the pKa for the first hydroxyl group does. researchgate.net
Table 1: pKa Values for 3,4-Dihydroxybenzoic Acid
| pKa Value | Corresponding Group | Reference(s) |
| 4.48 | Carboxylic Acid | oup.comstenutz.euwikipedia.org |
| 8.71 - 9.26 | Phenolic Hydroxyl | wikipedia.orgresearchgate.net |
| ~12.6 | Phenolic Hydroxyl | wikipedia.org |
Enzymatic Biotransformations
This compound is a substrate for several microbial enzymes that play crucial roles in the catabolism of aromatic compounds. These enzymatic transformations primarily involve decarboxylation and oxidative cleavage of the aromatic ring.
Decarboxylation Mechanisms and Enzyme Characteristics (e.g., 3,4-Dihydroxybenzoate Decarboxylase)
3,4-Dihydroxybenzoate decarboxylase (also known as protocatechuate decarboxylase) is an enzyme that catalyzes the non-oxidative decarboxylation of 3,4-dihydroxybenzoate to form catechol and carbon dioxide. wikipedia.org This enzyme is found in various microorganisms, including Clostridium hydroxybenzoicum and Enterobacter cloacae. nih.gov The enzyme from C. hydroxybenzoicum is oxygen-sensitive, losing 50% of its activity after 10 minutes of exposure to air. It does not require cofactors such as thiamine (B1217682) pyrophosphate or pyridoxal (B1214274) 5'-phosphate for its activity. frontiersin.org
Studies on 3,4-dihydroxybenzoate decarboxylases from different organisms have revealed variations in their kinetic parameters. For instance, the enzyme from Klebsiella pneumoniae (now Klebsiella aerogenes) also catalyzes this reaction as part of the benzoate (B1203000) degradation pathway. d-nb.info More recent research has focused on a family of these decarboxylases, designated AroY, which utilize a prenylated FMN (prFMN) cofactor and require oxidative maturation to become catalytically active. nih.govcreative-enzymes.com
Table 2: Characteristics of 3,4-Dihydroxybenzoate Decarboxylase from Various Organisms
| Organism | EC Number | Molecular Mass (kDa) | Optimal pH | Optimal Temperature (°C) | K_m (mM) for 3,4-dihydroxybenzoate | k_cat (s⁻¹) for 3,4-dihydroxybenzoate | Reference(s) |
| Clostridium hydroxybenzoicum | 4.1.1.63 | 270 | 7.0 | 50 | 0.6 | 90 | frontiersin.org |
| Blastobotrys (Arxula) adeninivorans | - | 27.3 | 6.2 | 40 | 3.2 | 44 | d-nb.info |
| Klebsiella pneumoniae (AroY) | - | - | - | - | 0.096 | 4.7 | creative-enzymes.com |
| Enterobacter cloacae (EcAroY) | - | - | - | - | 0.061 | 4.6 | creative-enzymes.com |
Oxidative Cleavage by Dioxygenases (e.g., Protocatechuate 3,4-Dioxygenase)
Protocatechuate 3,4-dioxygenase (PCD) is a non-heme iron-containing enzyme that catalyzes the oxidative cleavage of the aromatic ring of protocatechuate (3,4-dihydroxybenzoate) between the two hydroxyl-bearing carbons (intradiol cleavage). nih.govkoreascience.kr This reaction yields β-carboxy-cis,cis-muconate. wikipedia.org The enzyme typically has a multimeric structure, with each subunit containing a non-heme iron (Fe³⁺) ion in the active site. nih.govrcsb.org The proposed catalytic mechanism involves the binding of the protocatechuate substrate to the active site Fe³⁺, followed by the binding of molecular oxygen. koreascience.krrcsb.org This leads to the formation of a key alkylperoxo-Fe³⁺ intermediate, which then undergoes a Criegee rearrangement to form an anhydride (B1165640) intermediate that is subsequently hydrolyzed to the final ring-opened product. researchgate.net The active site involves key amino acid residues, including histidine and tyrosine, which are crucial for binding the iron cofactor and the substrate. rcsb.orgmdpi.com
Reverse Carboxylation Processes
The decarboxylation reaction catalyzed by 3,4-dihydroxybenzoate decarboxylase is reversible, allowing for the carboxylation of catechol to form 3,4-dihydroxybenzoate. acs.org This reverse reaction is of interest for the potential fixation of CO₂ into valuable aromatic compounds. The enzyme from Clostridium hydroxybenzoicum optimally catalyzes the reverse carboxylation of catechol at pH 7.0. nih.gov However, the efficiency of this reverse reaction is generally low, with one study reporting less than 0.2% conversion under certain conditions. In another study using cell-free extracts of Enterobacter cloacae P241, a 28% molar conversion of catechol to 3,4-dihydroxybenzoic acid was achieved after 14 hours in the presence of high concentrations of potassium bicarbonate. nih.gov The anaerobic metabolism of catechol in some bacteria, such as Thauera aromatica, is also proposed to proceed through carboxylation to protocatechuate. nih.gov
Redox Reactions and Electrochemical Behavior
The redox properties of this compound are primarily associated with the dihydroxy-substituted benzene (B151609) ring, which can undergo oxidation.
Voltammetric Characterization
Cyclic voltammetry studies of protocatechuic acid reveal its electrochemical behavior. The voltammogram typically shows a single anodic (oxidation) peak and a corresponding cathodic (reduction) peak. mdpi.com The oxidation process is generally considered irreversible, as indicated by the difference between the anodic and cathodic peak potentials. mdpi.com The introduction of a second hydroxyl group to the benzene ring significantly reduces the oxidation potential compared to monohydroxybenzoic acids. mdpi.com The oxidation of the ortho-dihydroxy structure (catechol moiety) leads to the formation of a quinone. mdpi.com The electrochemical process is often described by an ECE (Electrochemical-Chemical-Electrochemical) mechanism. mdpi.com The peak currents in cyclic voltammetry have been shown to be linearly proportional to the concentration of protocatechuic acid, allowing for its quantitative determination. researchgate.net
Table 3: Voltammetric Data for Protocatechuic Acid
| Scan Rate (mV/s) | Anodic Peak Potential (E_pa) (V) | Cathodic Peak Potential (E_pc) (V) | Anodic Peak Current (I_pa) (µA) | Cathodic Peak Current (I_pc) (µA) | Reference(s) |
| 50 | ~0.55 | ~0.45 | - | - | |
| 100 | ~0.47 | ~0.08 (for quercetin, similar structure) | - | - | mdpi.com |
| 200 | - | - | - | - | mdpi.com |
| 300 | - | - | - | - | mdpi.com |
| 400 | - | - | - | - | mdpi.com |
| 500 | - | - | - | - | mdpi.com |
| Note: Specific current values are often dependent on experimental conditions such as electrode surface area and concentration, and are therefore not always reported in a standardized manner. The data presented here are indicative of the general electrochemical behavior. |
Electrocatalytic Investigations on Modified Electrodes
The electrochemical behavior of 3,4-dihydroxybenzoic acid (DHBA), the acidic form of this compound, has been a subject of significant interest, particularly its electrocatalytic oxidation at various chemically modified electrodes. These studies are crucial for developing sensitive electrochemical sensors.
Research has demonstrated that modifying electrode surfaces can significantly enhance the electrocatalytic effect on the oxidation of DHBA. For instance, a multiply-walled carbon nanotube (MWCNT) modified electrode shows a pronounced electrocatalytic effect on the oxidation and deoxidization of DHBA in 0.1 mol/L HCl solutions. xmu.edu.cn This modification leads to a linear relationship between the oxidation current and DHBA concentration over specific ranges, enabling a low detection limit of 1.0 × 10⁻⁶ mol/L. xmu.edu.cn
Similarly, an ionic liquid modified carbon paste electrode has been used for the electrochemical determination of DHBA. consensus.app Compared to traditional carbon paste electrodes, this modified electrode significantly improves the voltammetric response to DHBA, which is attributed to a larger, more conductive interface with inherent catalytic capabilities. consensus.app Cyclic voltammetry experiments with this electrode revealed a pair of well-defined, quasi-reversible redox peaks. consensus.app
The electrocatalytic oxidation of other molecules at electrodes modified with related compounds has also been explored. Glassy carbon electrodes modified with electrodeposited films derived from 3,4-dihydroxybenzaldehyde (B13553) (a related aldehyde) have been shown to effectively catalyze the oxidation of NADH and ascorbate. researchgate.netacs.org The mechanism for NADH oxidation appears to involve the formation of an intermediate complex and is influenced by factors such as pH and the presence of Ca²⁺ and Mg²⁺ ions. acs.org
These investigations into modified electrodes highlight their potential in creating highly sensitive and selective sensors for DHBA and other analytes through the principles of electrocatalysis.
Table 1: Performance of Modified Electrodes for 3,4-Dihydroxybenzoic Acid (DHBA) Detection
| Electrode Modification | Analytical Method | Key Findings | Detection Limit (mol/L) | Reference |
|---|---|---|---|---|
| Multiply Wall Carbon Nanotubes | Cyclic Voltammetry (CV), Square Wave Voltammetry (SWV) | Obvious electrocatalytic effect on oxidation and deoxidization of DHBA. | 1.0 x 10⁻⁶ | xmu.edu.cn |
| Ionic Liquid (on carbon paste electrode) | Cyclic Voltammetry (CV) | Largely improved voltammetric response compared to traditional carbon paste electrodes. | 0.62 x 10⁻⁶ | consensus.app |
| Self-assembled monolayer of cystamine (B1669676) (on gold electrode) | Electrochemical Deposition | Facilitated the electrochemical deposition of DHBA. | Not specified | jlu.edu.cn |
Electrochemical Synthesis of Novel Compounds and Derivatives
The electrochemical oxidation of 3,4-dihydroxybenzoic acid serves as a valuable method for synthesizing novel and complex organic compounds. This approach offers a green and efficient alternative to traditional chemical synthesis by often avoiding harsh reagents and conditions. The core of this synthetic strategy involves the electrochemical generation of a highly reactive o-benzoquinone from the 3,4-dihydroxybenzoate structure, which can then react with various nucleophiles.
A prominent reaction pathway is the Michael addition reaction. Studies have shown that the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles like 4-hydroxy-1-methyl-2(1H)-quinolone leads to the formation of new benzofuran (B130515) derivatives. consensus.appresearchgate.net This process occurs via a 1,4-(Michael) addition reaction coupled with an electro-decarboxylation step. researchgate.net The synthesis can be efficiently performed in an undivided electrochemical cell, resulting in good yield and purity of the final product. researchgate.net
Similarly, when 4-hydroxy-6-methyl-2-pyrone (B586867) is used as the nucleophile, the electrochemical oxidation of 3,4-dihydroxybenzoic acid results in a different heterocyclic compound, also through a Michael addition and electro-decarboxylation mechanism. researchgate.net The electrochemical oxidation of catechols, including 3,4-dihydroxybenzoic acid, in the presence of 2-aryl-1,3-indandiones as nucleophiles has also been successfully employed to synthesize new 1,3-indandione (B147059) derivatives. researchgate.netbrieflands.com
The mechanism for these transformations is typically an EC (electron transfer followed by chemical reaction) or ECE (electron transfer, chemical reaction, electron transfer) type process. researchgate.netresearchgate.net The initial electrochemical oxidation (E) generates the quinone, which then undergoes a chemical reaction (C) with the nucleophile. researchgate.net
Furthermore, the electrosynthesis of 3,4-dihydroxybenzoic acid (protocatechuic acid) itself has been demonstrated. One notable method is the electrochemical oxidation of vanillic acid using an electro-Fenton process, which can convert vanillic acid into protocatechuic acid. arabjchem.orgresearchgate.net This highlights the versatility of electrochemical methods in both the synthesis and derivatization of this important compound.
Table 2: Electrochemical Synthesis of Derivatives from 3,4-Dihydroxybenzoic Acid (DHBA)
| Nucleophile | Resulting Compound Class | Proposed Mechanism | Reference |
|---|---|---|---|
| 4-Hydroxy-1-methyl-2(1H)-quinolone | Benzofuran derivative | Michael Addition, Electro-decarboxylation | consensus.appresearchgate.net |
| 2-Aryl-1,3-indandiones | 1,3-Indandione derivatives | Michael Addition | researchgate.netbrieflands.com |
| 3-Hydroxy-1H-phenalene-1-one | Not specified | Michael Addition (ECE/ECEC) | researchgate.net |
| 4-Hydroxy-6-methyl-2-pyrone | Heterocyclic compound (Coumestan) | Michael Addition, Electro-decarboxylation (ECE) | researchgate.net |
Biological Activities and Mechanistic Elucidation Preclinical and in Vitro Studies
Antioxidant Mechanisms and Oxidative Stress Modulation
Sodium 3,4-dihydroxybenzoate, primarily through its active form protocatechuic acid (PCA), demonstrates significant antioxidant properties by engaging in multiple defense mechanisms against oxidative stress. Its chemical structure, featuring hydroxyl groups on the benzene (B151609) ring, confers potent radical-scavenging capabilities. These mechanisms include the direct neutralization of reactive oxygen species, enhancement of the body's own antioxidant defenses, inhibition of enzymes that produce oxidants, protection of cellular powerhouses (mitochondria), and sequestration of metals that can trigger oxidative reactions.
Protocatechuic acid is an effective scavenger of various reactive oxygen species (ROS). researchgate.net Its primary mode of action involves donating a hydrogen atom or an electron to neutralize unstable free radicals. researchgate.net In vitro studies have confirmed its capacity to scavenge several types of radicals, thereby mitigating oxidative damage. researchgate.netnih.gov This direct antioxidant activity is a key component of its protective effects. mdpi.com
The scavenging ability of PCA is particularly effective in aqueous environments. researchgate.net At physiological pH, it can react with peroxyl radicals and subsequently be regenerated by electron donors like the superoxide (B77818) radical anion, allowing it to neutralize multiple radical equivalents in a cyclical process. researchgate.net
Table 1: In Vitro ROS Scavenging Activities of Protocatechuic Acid (PCA)
| Reactive Species | Observed Effect | Reference Study Context | Citation |
|---|---|---|---|
| Superoxide Anion (•O₂⁻) | Effective scavenging activity demonstrated. | In vitro antioxidant assays. | researchgate.netmdpi.comnih.gov |
| Hydroxyl Radical (•OH) | Moderate to effective scavenging activity. | In vitro antioxidant assays. | researchgate.netnih.gov |
| DPPH• (1,1-diphenyl-2-picryl-hydrazyl) | Potent scavenging ability, superior to standard antioxidant Trolox. | Comparative in vitro antioxidant assays. | researchgate.net |
| ABTS•+ (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) | Effective scavenging, superior to standard antioxidant Trolox. | Comparative in vitro antioxidant assays. | researchgate.net |
| Peroxyl Radicals | Predicted to be an excellent scavenger in aqueous solutions. | Theoretical studies using density functional theory. | researchgate.net |
Beyond direct scavenging, protocatechuic acid reinforces the body's intrinsic antioxidant network. It achieves this by activating key transcription factors and boosting the activity of crucial antioxidant enzymes. researchgate.netconsensus.app
A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.netconsensus.app Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of a wide array of protective genes. mdpi.commdpi.com Studies have shown that PCA can induce the Nrf2 pathway, often through the modulation of upstream kinases like c-Jun N-terminal kinase (JNK), leading to increased expression of downstream antioxidant and detoxification enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes related to glutathione (B108866) (GSH) synthesis and recycling. researchgate.netscispace.comnih.gov
Furthermore, PCA treatment has been shown to directly increase the activity of primary antioxidant enzymes that are critical for cellular protection against oxidative damage. nih.govsemanticscholar.orgnih.gov
Table 2: Effects of Protocatechuic Acid (PCA) on Endogenous Antioxidant Systems
| System/Enzyme | Observed Effect | Cell/Animal Model | Citation |
|---|---|---|---|
| Nrf2 Pathway | Induces activation/nuclear translocation, leading to increased expression of target genes (e.g., HO-1, NQO1). | Murine macrophages, Hepatic cells, Islets. | researchgate.netconsensus.appnih.govnih.gov |
| Superoxide Dismutase (SOD) | Increases activity, restoring levels reduced by toxins. | Rat liver and kidney, Bacterial cells. | mdpi.comnih.govconsensus.appnih.gov |
| Catalase (CAT) | Increases activity, restoring levels reduced by toxins. | Rat liver and kidney, Bacterial cells. | nih.govconsensus.appnih.gov |
| Glutathione Peroxidase (GPx) | Increases activity and expression. | Murine macrophages, Rat liver and kidney. | researchgate.netconsensus.appnih.govresearchgate.net |
| Glutathione Reductase (GR) | Increases activity. | Rat liver and kidney. | consensus.appnih.gov |
A significant source of pathological ROS production in cells is the enzyme family of NADPH oxidases (NOX). researchgate.netmdpi.com Protocatechuic acid and its derivatives have been found to inhibit the activity of these enzymes, thereby reducing a major source of oxidative stress. mdpi.com Studies in L929 cells suggest that the antioxidant mechanism of 3,4-dihydroxybenzoic acid involves the inhibition of NADPH oxidase activity. mdpi.com This inhibition prevents the formation of superoxide radicals and subsequent ROS, which is particularly relevant in inflammatory conditions and vascular diseases. nih.govmdpi.com
Research on alkyl esters of protocatechuic acid has further elucidated this mechanism, showing that these compounds are potent inhibitors of NOX in immune cells like neutrophils. This work also highlighted that increasing the length of the alkyl chain, and thus the hydrophobicity of the molecule, significantly enhances the inhibitory potency against NADPH oxidase.
Mitochondria are central to cellular energy production but are also a primary site of ROS generation. nih.gov Oxidative stress can damage mitochondria, leading to a vicious cycle of further ROS production and cellular dysfunction. Protocatechuic acid has demonstrated a protective role for mitochondria under stress. scispace.com
Table 3: Protective Effects of Protocatechuic Acid (PCA) and its Derivatives on Mitochondrial Function
| Mitochondrial Parameter | Observed Effect | Cell/Animal Model | Citation |
|---|---|---|---|
| Mitochondrial ROS | Decreases excessive production under stress. | Human neuronal cells. | scispace.com |
| Mitochondrial Membrane Potential (MMP) | Prevents collapse/dissipation induced by toxins. | Rat hippocampal CA1 region. | mdpi.com |
| ATP Production | Prevents depletion caused by mitochondrial damage. | Rat hippocampal CA1 region. | mdpi.com |
| Mitochondrial Permeability Transition Pore (PTP) | Inhibits opening, preventing release of apoptotic factors. | Rat liver mitochondria. | mdpi.com |
Another key aspect of the antioxidant strategy of protocatechuic acid is its ability to chelate transition metal ions, particularly iron (Fe). researchgate.net Divalent iron (Fe²⁺) can participate in the Fenton reaction, a chemical process that generates the highly destructive hydroxyl radical (•OH) from hydrogen peroxide. nih.gov By binding to iron, PCA sequesters it and prevents it from catalyzing this damaging reaction, thereby contributing to redox homeostasis. nih.govnih.gov
The catechol structure (the two adjacent hydroxyl groups on the benzene ring) of protocatechuic acid is the functional moiety responsible for this potent iron-binding activity. nih.gov In vitro assays have explicitly demonstrated that PCA possesses ferrous ion (Fe²⁺) and cupric ion (Cu²⁺) chelating abilities. researchgate.net This mechanism is a crucial preventive antioxidant action, as it stops the formation of one of the most potent and harmful reactive oxygen species at its source. researchgate.net
Anti-Inflammatory Signaling Pathways
The antioxidant activities of this compound are intrinsically linked to its anti-inflammatory effects, as oxidative stress is a key trigger for inflammation. Protocatechuic acid has been shown to modulate several critical signaling pathways that orchestrate the inflammatory response. nih.govresearchgate.net
A primary target is the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.netmdpi.com NF-κB is a central transcription factor that, when activated, moves into the nucleus and promotes the expression of numerous pro-inflammatory genes. mdpi.com PCA has been shown to suppress the activation of NF-κB in various cell models, such as LPS-stimulated microglia and macrophage-like cells. nih.govresearchgate.netmdpi.com This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govnih.govmdpi.com
In addition to NF-κB, PCA also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, p38, and ERK. mdpi.comnih.gov These pathways are involved in cellular responses to stress and inflammation. By regulating the phosphorylation of these kinases, PCA can further control the expression of inflammatory mediators. mdpi.commdpi.com For example, it has been shown to suppress the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key players in the inflammatory cascade. nih.gov
The anti-inflammatory effects are also mediated through the Akt/eNOS pathway, particularly in vascular endothelial cells, where PCA can increase the phosphorylation of endothelial nitric oxide synthase (eNOS), a key enzyme for vascular health. frontiersin.org
Modulation of Microglial Activation
Microglia, the resident immune cells of the central nervous system, play a crucial role in brain inflammation. nih.govfrontiersin.org Studies have shown that 3,4-dihydroxybenzoic acid (DHB), the conjugate acid of this compound, can inhibit the activation of microglia. nih.gov In experimental models, DHB pre-treatment has been observed to suppress microglial activation. nih.gov Specifically, it has been shown to attenuate the activation of microglia and facilitate the transition from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.gov This modulation of microglial activation is a key aspect of its neuroprotective properties, as unchecked activation can lead to neuronal damage through the release of pro-inflammatory and cytotoxic substances. nih.govfrontiersin.orgsemanticscholar.org
Regulation of Pro-inflammatory Cytokines and Enzymes
This compound and its related forms have demonstrated a significant ability to regulate key mediators of inflammation. In murine BV2 microglial cells, DHB was found to significantly attenuate the lipopolysaccharide (LPS)-mediated induction of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines. nih.gov Similarly, protocatechuic acid (PCA) has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and iNOS in the colon of rats with dextran (B179266) sulphate sodium-induced colitis. researchgate.net This is significant as both iNOS and COX-2 are enzymes responsible for the production of inflammatory mediators, nitric oxide and prostaglandins, respectively. mdpi.comnih.gov Furthermore, PCA has been observed to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various inflammatory models. researchgate.netresearchgate.netrsc.orgnih.gov This comprehensive downregulation of pro-inflammatory molecules underscores the compound's potent anti-inflammatory potential.
Impact on NF-κB and MAPK Signaling Cascades
The anti-inflammatory effects of this compound are, in large part, mediated through its influence on critical intracellular signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. nih.gov DHB has been shown to reduce the activation of NF-κB and MAPK pathways in LPS-stimulated microglial cells. nih.gov The MAPK family includes key kinases such as p38 and c-Jun N-terminal kinase (JNK), which are known to be activated by inflammatory stimuli like LPS. nih.gov Protocatechuic acid has been reported to inhibit MAPK/ERK signaling, in some cases through the activation of the JNK/p38 pathway. researchgate.net Specifically, DHB treatment has been found to inhibit the LPS-induced phosphorylation of p38 and JNK, which in turn affects the subsequent activation of NF-κB. nih.gov By interfering with these signaling cascades, this compound can effectively dampen the transcriptional activation of numerous pro-inflammatory genes. nih.govmedchemexpress.com
Interactions with Prolyl Hydroxylase Domain (PHD) Enzymes
Competitive Inhibition of PHDs by Derivatives (e.g., Ethyl 3,4-Dihydroxybenzoate)
Ethyl 3,4-dihydroxybenzoate (EDHB), an ester derivative of 3,4-dihydroxybenzoic acid, functions as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes. medchemexpress.comchemicalbook.com PHDs are a family of enzymes that play a critical role in the cellular response to oxygen levels. nih.gov EDHB acts as an analog of 2-oxoglutarate, a key co-substrate for PHD activity, and competes for binding to the active site of the enzyme. chemicalbook.comdovepress.com This competitive inhibition prevents the hydroxylation of its target proteins. medchemexpress.com Other pan-inhibitors of PHDs that act in a similar manner include L-mimosine and dimethyloxalylglycine (DMOG). dovepress.com
Stabilization and Upregulation of Hypoxia-Inducible Factor (HIF-1α)
The primary consequence of PHD inhibition by ethyl 3,4-dihydroxybenzoate is the stabilization and subsequent upregulation of the alpha subunit of hypoxia-inducible factor-1 (HIF-1α). medchemexpress.comnih.gov Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-1α, marking it for degradation by the proteasome. nih.govplos.org By inhibiting PHD activity, EDHB prevents this degradation, leading to the accumulation of HIF-1α protein even under normoxic conditions. nih.govplos.org This stabilized HIF-1α can then translocate to the nucleus and activate the transcription of a wide array of genes involved in adaptation to hypoxia, including those related to angiogenesis, glucose metabolism, and cell survival. nih.govnih.gov This mechanism is central to the protective effects of EDHB observed in various preclinical models of hypoxic injury. medchemexpress.com
Implications for Cellular Hypoxic Responses and Cytoprotection
This compound and its derivatives, such as ethyl-3,4-dihydroxybenzoate (EDHB), have demonstrated significant cytoprotective effects by modulating cellular responses to hypoxia. These compounds function as inhibitors of prolyl-hydroxylase domain (PHD) enzymes. nih.govphysiology.orgmedchemexpress.com Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), marking it for proteasomal degradation. physiology.orgnih.gov By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α even in the presence of oxygen. physiology.orgnih.gov This stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of a wide array of genes that are crucial for adaptation to low-oxygen conditions. nih.gov
This mechanism effectively mimics hypoxic preconditioning, a process where a mild hypoxic exposure protects cells and tissues from subsequent, more severe ischemic or hypoxic insults. nih.gov In vitro studies on L6 myoblasts have shown that preconditioning with EDHB significantly improves cellular viability when the cells are later exposed to severe hypoxia (0.5% O₂). nih.gov This protective effect is linked to a reduction in oxidative stress, as evidenced by decreased protein oxidation and malondialdehyde levels. nih.gov The cytoprotection is further supported by an enhanced antioxidant status, including increased levels of glutathione and antioxidant enzymes. nih.gov
Furthermore, the stabilization of HIF-1α by these compounds upregulates the expression of protective proteins like heme oxygenase-1 (HO-1) and metallothioneins, which possess antioxidant and anti-inflammatory properties. nih.govresearchgate.net This modulation of hypoxia-responsive genes highlights the potential of this compound to confer cellular protection against hypoxic and oxidative damage.
Cellular and Molecular Responses Beyond Redox and Inflammation
Beyond its effects on oxidative stress and inflammation, this compound elicits a range of other cellular and molecular responses, including the regulation of apoptosis, autophagy, and the cell cycle.
This compound demonstrates a dual role in regulating apoptosis, which is highly dependent on the cell type. In non-cancerous cells, it generally exerts a protective, anti-apoptotic effect. For instance, in human HaCaT keratinocytes exposed to UVB radiation, the compound significantly prevents apoptosis. researchgate.netmdpi.com This is achieved by mitigating the loss of cell viability, reducing the formation of apoptotic bodies, and preserving the mitochondrial membrane potential. nih.gov Mechanistically, it increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax and cleaved caspase-3. nih.gov Similarly, in granulosa cells, which are crucial for ovarian follicle development, antioxidants like methyl 3,4-dihydroxybenzoate have been shown to attenuate oxidative stress-induced apoptosis. researchgate.net
Conversely, in cancer cells, this compound and its derivatives can induce apoptosis, thereby inhibiting tumor growth. In human gastric adenocarcinoma (AGS) cells, it triggers apoptosis through the sustained activation of JNK and p38 MAPK signaling pathways. nih.gov In esophageal squamous cell carcinoma (ESCC) cells, its ethyl ester (EDHB) induces caspase-dependent apoptosis, characterized by a loss of mitochondrial membrane permeability. medchemexpress.comnih.gov This pro-apoptotic effect in cancer cells underscores its potential as a chemotherapeutic agent.
In certain cell models, particularly cancer cells, this compound is a potent inducer of autophagy, a cellular process of self-degradation of components. In esophageal squamous cell carcinoma (ESCC) cells, treatment with ethyl-3,4-dihydroxybenzoate (EDHB) activates autophagy alongside apoptosis. nih.govoncotarget.com The induction of autophagy is mediated by the upregulation of key autophagy-related proteins, including BNIP3 (BCL-2/EIB-19K-interacting protein 3) and Beclin-1. nih.govplos.org EDHB treatment leads to an accumulation of these proteins, which facilitates the initiation of autophagy. plos.org
The mechanism involves the increased expression of HIF-1α, which in turn transcriptionally activates BNIP3. nih.govplos.org BNIP3 can then disrupt the inhibitory interaction between Bcl-2 and Beclin-1, freeing Beclin-1 to initiate the formation of the autophagosome. plos.org Studies have shown that EDHB treatment increases the interaction between BNIP3 and LC3, a key protein in autophagosome elongation. plos.org This process appears to be an early event in the cellular response to the compound, preceding and contributing to eventual apoptotic cell death. nih.govoncotarget.com
This compound and its derivatives can modulate the cell cycle, a critical process for cell growth and proliferation. A notable effect observed in cancer cells is the arrest of the cell cycle at a specific phase. In studies using esophageal squamous cell carcinoma (ESCC) cells, treatment with ethyl-3,4-dihydroxybenzoate (EDHB) was found to cause an accumulation of cells in the S phase of the cell cycle. nih.govscispace.com This S phase arrest indicates an inhibition of DNA replication, which prevents the cancer cells from progressing to the G2 and M phases, ultimately halting their proliferation. scispace.com This cell cycle arrest is a key component of the compound's anti-cancer activity, often occurring prior to the induction of apoptosis. scispace.com
This compound significantly alters the expression of a wide array of genes and proteins, mediating its diverse biological effects.
NDRG1 (N-myc downstream-regulated gene 1): Expression of NDRG1 is consistently and significantly upregulated in esophageal squamous cell carcinoma (ESCC) cells following treatment with ethyl-3,4-dihydroxybenzoate (EDHB). nih.govplos.org Knock-down of NDRG1 has been shown to attenuate the apoptotic effects of EDHB, suggesting that NDRG1 is a critical mediator of its cytotoxic action in these cancer cells. nih.gov
BNIP3 (BCL2/adenovirus E1B 19 kDa interacting protein 3): This pro-autophagic and pro-apoptotic protein is upregulated by EDHB in ESCC cells. nih.govplos.org Its induction is linked to the stabilization of HIF-1α and is essential for initiating autophagy. plos.org
AKR1C1 (Aldo-keto reductase family 1 member C1): The expression of AKR1C1 is increased in ESCC cells after EDHB treatment. nih.govoncotarget.com Cells with higher intrinsic levels of AKR1C1/C2 show greater sensitivity to the growth-inhibitory effects of EDHB, suggesting this enzyme family may be involved in the metabolic activation or potentiation of the compound. oncotarget.com
CCNG2 (Cyclin G2): This gene, which acts as a negative regulator of the cell cycle, is upregulated in ESCC cells by EDHB, consistent with the observed cell cycle arrest. nih.govresearchgate.net
VEGFA (Vascular Endothelial Growth Factor A): While often associated with hypoxia-induced angiogenesis, VEGFA expression was also found to be increased in ESCC cells treated with EDHB. nih.govresearchgate.net In other contexts, such as hypobaric hypoxia-induced cerebral edema, EDHB supplementation has been shown to downregulate VEGF. researchgate.net
c-Fos and Jun: These proteins form the AP-1 transcription factor, which is involved in cell proliferation and apoptosis. In UVB-irradiated HaCaT keratinocytes, 3,4-dihydroxybenzoic acid provides photoprotection by downregulating the expression of c-Fos and Jun, thereby inhibiting the apoptotic cascade. researchgate.netmdpi.com
The biological activities of this compound have been characterized in a variety of cell lines, revealing cell-type-specific responses.
| Cell Line | Key Findings | References |
| Esophageal Squamous Cell Carcinoma (ESCC) (e.g., KYSE 170, KYSE 180, KYSE 510, EC109) | Induces apoptosis and autophagy; causes S phase cell cycle arrest; upregulates NDRG1, BNIP3, AKR1C1, and VEGFA. | medchemexpress.comnih.govoncotarget.complos.org |
| Granulosa Cells (e.g., KGN) | Protects against oxidative stress-induced apoptosis. | researchgate.net |
| L6 Myoblasts (Rat skeletal muscle) | Provides cytoprotection against hypoxia-induced oxidative damage; enhances cell viability and antioxidant status; reversibly inhibits myoblast differentiation by affecting collagen synthesis. | nih.govnih.govdovepress.com |
| HaCaT Cells (Human keratinocytes) | Protects against UVB-induced apoptosis and DNA damage; reduces intracellular ROS; downregulates c-Fos and Jun. | researchgate.netmdpi.comnih.gov |
| BV2 Microglial Cells (Murine microglia) | Attenuates lipopolysaccharide (LPS)-mediated inflammation; reduces the production of nitric oxide and pro-inflammatory cytokines. | nih.gov |
Inhibition of Collagen Synthesis and Antifibrotic Properties
This compound, through its active form protocatechuate, has demonstrated notable antifibrotic properties by inhibiting collagen synthesis. This is particularly relevant in conditions characterized by excessive collagen deposition. nih.gov
Research has shown that ethyl 3,4-dihydroxybenzoate, a derivative, can significantly inhibit the production of type I and type III procollagen (B1174764) in human skin fibroblast cultures. nih.gov This effect is attributed to the inhibition of prolyl 4-hydroxylase, a key enzyme in the post-translational modification of procollagen. nih.gov By acting as a structural analog of the enzyme's co-substrates, it effectively reduces the synthesis of 4-hydroxyproline (B1632879), a crucial component for stable collagen triple-helix formation. nih.gov This inhibitory action on collagen synthesis has been observed in both normal and keloid fibroblast cultures, suggesting its potential in mitigating fibrotic conditions. nih.gov
Furthermore, studies on protocatechuic acid have highlighted its ability to increase collagen synthesis in the context of skin health, which may seem contradictory but points to a regulatory role. nih.govgoogle.com For instance, PCA has been shown to induce the synthesis of type I collagen in human dermal fibroblasts and skin explants while also inhibiting the activity of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen. nih.govgoogle.com This dual action suggests a potential for maintaining skin integrity and combating wrinkles. nih.govresearchgate.net
Table 1: Effects of 3,4-Dihydroxybenzoate Derivatives on Collagen Metabolism
| Compound | Cell Type | Key Finding | Reference |
| Ethyl 3,4-dihydroxybenzoate | Human Skin Fibroblasts | Markedly inhibited synthesis of 4-hydroxyproline and production of type I and III procollagen. | nih.gov |
| Protocatechuic Acid | Human Dermal Fibroblasts | Induced synthesis of type I collagen and inhibited MMP-1 secretion. | nih.gov |
| Protocatechuic Acid | Keloid Fibroblasts | Inhibited collagenase activity while increasing collagen synthesis. | google.com |
Neuroprotective Effects and Neurite Growth Enhancement
This compound has shown significant promise in the realm of neuroscience, with studies demonstrating its neuroprotective and neurotrophic capabilities. nih.gov Its active component, protocatechuate, has been found to protect neuronal cells from various insults and to promote the growth of neurites, the projections from a neuron that form connections with other neurons.
In cultured rat cerebral cortical neurons, PCA increased the number of surviving neurons with neurites and the average length of these neurites. nih.gov This neurotrophic effect is believed to be mediated, at least in part, by the increased expression of brain-derived neurotrophic factor (BDNF), a key protein in neuronal survival and growth. nih.gov Methyl 3,4-dihydroxybenzoate, a derivative, has also been shown to significantly promote neurite outgrowth in a dose-dependent manner. nih.gov
Furthermore, PCA has demonstrated neuroprotective effects against oxidative stress and apoptosis in various neuronal cell models. nih.govmdpi.com It has been shown to protect PC12 cells from MPP+-induced apoptosis and oxidative stress, suggesting a potential role in the management of Parkinson's disease. nih.gov The compound also influences the terminal differentiation stage of neurons, inducing neuronal maturation and promoting the formation of dendritic spine-like structures. nih.govmdpi.com
Table 2: Neuroprotective and Neurotrophic Effects of 3,4-Dihydroxybenzoate Derivatives
| Compound/Derivative | Cell/Animal Model | Key Finding | Reference |
| Protocatechuic Acid | Newborn rat cerebral cortical neurons | Increased the number of surviving neurons with neurites and the average length of neurites. | nih.gov |
| Methyl 3,4-dihydroxybenzoate | Neonatal rat cerebral cortical neurons | Significantly promoted neurite outgrowth and increased BDNF expression. | nih.gov |
| Protocatechuic Acid | Cultured PC12 cells | Protected against MPP+-induced apoptosis and oxidative stress. | nih.gov |
| Protocatechuic Acid | Differentiated neuronal cells | Induced neuronal maturation and promoted neurite growth with more prominent dendritic spine-like structures. | nih.govmdpi.com |
Antimicrobial and Antifungal Activity
This compound exhibits a broad spectrum of antimicrobial and antifungal activities, targeting both free-living planktonic cells and organized biofilm communities.
Inhibition of Planktonic Cells
The compound has been shown to inhibit the growth of a variety of planktonic bacteria and fungi. nih.govnih.govgrafiati.com Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including uropathogenic Escherichia coli. nih.govgrafiati.com The inhibitory action is often attributed to the hydroxyl groups of the phenolic compound, which can interact with and disrupt the bacterial cytoplasmic membrane. nih.gov
The minimum inhibitory concentrations (MIC) of protocatechuic acid against planktonic uropathogenic E. coli have been determined to be 12.98 mM. nih.govgrafiati.com Its antibacterial activity is considered nonspecific and can involve various modes of action, including membrane destabilization and permeabilization, as well as the inhibition of virulence factors. nih.gov
In the context of fungi, derivatives of protocatechuic acid have shown activity against various fungal strains. scispace.com For instance, nonyl 3,4-dihydroxybenzoate has demonstrated fungicidal activity against dermatophytes like Trichophyton rubrum and T. mentagrophytes. nih.govresearchgate.net The susceptibility of planktonic fungal cells to this compound is generally higher than that of their biofilm counterparts. nih.govresearchgate.net
Anti-Biofilm Properties and Structural Damage Assessment
Beyond its effects on planktonic cells, this compound and its derivatives have demonstrated significant anti-biofilm properties. semanticscholar.orgnih.gov Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.
Protocatechualdehyde (PCA), a related compound, has been shown to significantly inhibit biofilm formation by Ralstonia solanacearum and Vibrio parahaemolyticus. semanticscholar.orgnih.gov At a concentration of 40 µg/mL, PCA reduced biofilm formation in R. solanacearum by 48.11%. semanticscholar.org Similarly, PCA at 37.5 μg/mL resulted in an 83% reduction in biofilm formation by V. parahaemolyticus. nih.gov
The mechanism of anti-biofilm activity involves the disruption of the biofilm structure. semanticscholar.orgnih.gov Transmission electron microscopy has revealed that these compounds can cause destruction of the cell structure within the biofilm. semanticscholar.org Confocal and scanning electron microscopy have further shown a drastic reduction in biofilm thickness and serious damage to the biofilm matrix. nih.govresearchgate.net For example, nonyl 3,4-dihydroxybenzoate was found to cause significant damage to T. rubrum and T. mentagrophytes biofilms, leading to a reduction in thickness and the formation of pores in the plasma membrane. nih.govresearchgate.net
Fungal Membrane Targeting (e.g., Ergosterol (B1671047) Biosynthesis)
A key mechanism underlying the antifungal activity of this compound derivatives is the targeting of the fungal cell membrane, specifically the biosynthesis of ergosterol. scispace.comnih.govresearchgate.net Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells, and is essential for maintaining membrane integrity and function. wikipedia.orgmdpi.com
Studies on nonyl 3,4-dihydroxybenzoate have shown that it acts on the fungal membrane, leading to the formation of pores and derangement of the plasma membrane. nih.govresearchgate.net Biochemical and molecular assays have confirmed that fungal membrane ergosterol is a target of this compound. nih.govresearchgate.net The disruption of ergosterol biosynthesis can lead to increased membrane permeability and ultimately cell death. scispace.com Research has shown that treatment with a nonyl derivative of protocatechuic acid led to a negative modulation of the Erg11 gene, which is crucial for ergosterol synthesis. scispace.com While some phenolic compounds have been shown to reduce ergosterol biosynthesis, it is noteworthy that no direct studies on the effect of protocatechuic acid itself on ergosterol composition or biosynthesis have been reported. frontiersin.org
Microbial Degradation Pathways and Bioremediation Applications
Aerobic Catabolism of Aromatic Compounds
Under aerobic conditions, microorganisms employ oxygenases to hydroxylate and ultimately cleave the aromatic ring of compounds like sodium 3,4-dihydroxybenzoate. iwaponline.comresearchgate.net This process typically leads to the formation of central intermediates that can enter mainstream metabolic pathways. researchgate.netnih.gov In fungi, the degradation of benzoate (B1203000) often proceeds through 4-hydroxybenzoate (B8730719) to form protocatechuate. nih.gov In many bacteria, protocatechuate is a key intermediate in the degradation of various aromatic acids. oup.com
Role of Protocatechuate 3,4-Dioxygenase
A pivotal enzyme in the aerobic catabolism of this compound is protocatechuate 3,4-dioxygenase (P34O). biosynth.comkarger.com This bacterial enzyme catalyzes the intradiol cleavage of the aromatic ring by incorporating molecular oxygen, which results in the formation of 3-carboxy-cis,cis-muconate. biosynth.comnih.gov This reaction is a critical step in the biodegradation of lignin-derived aromatic pollutants and other complex organic materials found in soil and water. biosynth.com The P34O enzyme from Stenotrophomonas maltophilia KB2 has demonstrated a broad substrate specificity, making it a valuable tool for the biodegradation of various aromatic carboxylic acids. karger.com The activity of P34O can be influenced by the presence of metal ions, with some ions causing significant inhibition. nih.gov
Species-Specific Variations in Degradation Pathways
Different microbial species have evolved distinct pathways for the degradation of this compound and related compounds.
Candida parapsilosis : This yeast metabolizes 3,4-dihydroxybenzoate (protocatechuate) via the 3-oxoadipate (B1233008) pathway. asm.orgresearchgate.netnih.gov It can assimilate a range of hydroxybenzoates, and the genes for the metabolic enzymes are often organized in metabolic gene clusters. asm.orgresearchgate.net Transcriptomic and proteomic analyses have revealed complex adaptations in C. parapsilosis when grown on hydroxyaromatic substrates. nih.gov
Trichosporon cutaneum : This yeast utilizes the 3-oxoadipate pathway for the degradation of protocatechuate. It metabolizes benzoic acid to 4-hydroxybenzoic acid, then to protocatechuic acid, and subsequently to hydroxyquinol, which undergoes ring fission. nih.govasm.org The degradation of vanillin (B372448) in T. cutaneum also leads to protocatechuate, which is then converted to catechol. ecust.edu.cn
Rhodotorula rubra : This yeast is capable of degrading 3,4-dihydroxybenzoic acid. tandfonline.com Studies have shown that R. rubra can metabolize various aromatic compounds, and the degradation pathways may involve intradiol cleavage enzymes. researchgate.net For instance, it degrades ferulic acid to vanillic acid, which can be further metabolized. nih.gov
Pseudomonas reinekei : While P. reinekei MT1 has a well-characterized meta-cleavage pathway for 2,3-dihydroxybenzoate, it is distinct from the degradation of the 3,4-isomer. nih.govasm.org The enzymes in this pathway show specificity for 2,3-dihydroxybenzoate and are not primarily involved in the breakdown of protocatechuate. nih.gov
Anaerobic Decarboxylation and Phenolic Compound Mineralization
In the absence of oxygen, different microbial strategies are employed to break down aromatic compounds like this compound. oup.com Anaerobic degradation is often slower but crucial in environments devoid of oxygen. oup.comoup.com
3,4-Dihydroxybenzoate Decarboxylase Activity in Anaerobes (e.g., Clostridium hydroxybenzoicum)
A key reaction in the anaerobic metabolism of 3,4-dihydroxybenzoate is non-oxidative decarboxylation. asm.org The bacterium Clostridium hydroxybenzoicum possesses a specific enzyme, 3,4-dihydroxybenzoate decarboxylase, which catalyzes the conversion of 3,4-dihydroxybenzoate to catechol. asm.orgnih.gov This enzyme is oxygen-sensitive and has been purified and characterized, revealing its optimal conditions and substrate specificity. asm.orgnih.gov It is a reversible enzyme, though the decarboxylation reaction is favored. asm.orgnisr.or.jp This decarboxylation is an essential step in the complete mineralization of certain phenolic compounds under anaerobic conditions. uniprot.org The physiological role of this enzyme in C. hydroxybenzoicum is thought to be involved in the anaerobic degradation of aromatic compounds, potentially by carboxylating catechol to 3,4-dihydroxybenzoate for further breakdown by other organisms. asm.org
Utilization in Microbial Consortia for Pollutant Degradation
This compound is a common intermediate in the degradation pathways of numerous pollutants, making it significant in the context of microbial consortia for bioremediation. google.com In such consortia, different microbial species can carry out sequential steps of a degradation pathway. For example, one microbe might partially break down a pollutant to an intermediate like 3,4-dihydroxybenzoate, which is then utilized by another microbe. google.com This cooperative metabolism is essential for the complete mineralization of complex pollutants. google.com For instance, the degradation of phthalates can lead to the formation of 3,4-dihydroxybenzoate, which is then assimilated into bacterial metabolism. google.com Similarly, it has been identified as an intermediate in the degradation of naphthalene (B1677914) by Stenotrophomonas maltophilia. mdpi.com The bacterium Hydrogenophaga sp. H7 can degrade both 3-hydroxybenzoate and 4-hydroxybenzoate via the protocatechuate degradation pathway, highlighting its potential for bioremediation of co-contaminated sites. frontiersin.org
Environmental Fate and Bioremediation Potential in Aqueous Systems
The environmental fate of this compound in aqueous systems is largely determined by microbial activity. Its role as a central intermediate in the breakdown of numerous aromatic compounds means it is readily degraded by a wide range of microorganisms under both aerobic and anaerobic conditions. iwaponline.comresearchgate.net This makes it a key compound in the natural attenuation of pollutants in water bodies.
The bioremediation potential of this compound and the microorganisms that metabolize it is significant. For example, Stenotrophomonas maltophilia KB2 can degrade 13 mM of 3,4-dihydroxybenzoate within 24 hours, even in the presence of inhibitory metal ions. nih.gov This resilience makes it a promising candidate for treating industrial wastewater contaminated with aromatic compounds and heavy metals. nih.gov Furthermore, the enzymes involved in its degradation, such as protocatechuate 3,4-dioxygenase, can be immobilized to enhance their stability and efficiency for use in bioremediation applications. nih.gov The degradation of the explosive 2,4,6-trinitrotoluene (B92697) (TNT) by Buttiauxella sp. S19-1 has also been shown to involve the upregulation of protocatechuate 3,4-dioxygenase, suggesting a role for this pathway in the breakdown of nitroaromatic pollutants. researchgate.net
Advanced Analytical and Characterization Methodologies in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for isolating Sodium 3,4-dihydroxybenzoate from complex mixtures and accurately determining its concentration. Mixed-mode chromatography, which utilizes multiple interaction mechanisms such as reversed-phase and ion-exchange, is particularly effective for separating isomers of dihydroxybenzoic acid that have very similar hydrophobic properties. helixchrom.comsielc.com
High-Performance Liquid Chromatography (HPLC) coupled with UV or photodiode array (PDA) detection is a primary method for the analysis of this compound. This technique allows for both the separation and quantification of the analyte. The selection of the stationary phase (column) and mobile phase is critical for achieving effective separation, especially from its isomers. sielc.com For instance, a single peak for 3,4-dihydroxybenzoic acid has been observed at a retention time of 7.7 minutes using HPLC. researchgate.net
Detection is commonly performed by monitoring the UV absorbance at a wavelength where the compound exhibits a strong response. The UV spectrum for 3,4-dihydroxybenzoic acid shows absorption maxima at 206 nm, 218 nm, and 294 nm in an acidic mobile phase. sielc.com Wavelengths such as 240 nm, 254 nm, and 275 nm have been utilized in various HPLC methods for its detection. helixchrom.comresearchgate.netresearchgate.net
Table 1: Example HPLC Conditions for 3,4-Dihydroxybenzoic Acid Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Lichrocart C-18 researchgate.net | Primesep D sielc.com |
| Mobile Phase | Acetonitrile/Water (8.5:1.5, v/v) researchgate.net | Acetonitrile and TFA buffer sielc.com |
| Flow Rate | 0.20 ml/min researchgate.net | 1.0 ml/min sielc.com |
| Detection | UV at 254 nm researchgate.net | UV at 250 nm sielc.com |
For precise and accurate quantification in analytical methods, an internal standard (IS) is often employed. researchgate.net An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known concentration to all samples, calibrators, and controls. shimadzu.com It helps to correct for variations in sample injection volume and potential signal suppression or enhancement, particularly in complex matrices. nih.gov For the analysis of related phenolic compounds like parabens, 4-hydroxyacetophenone has been used as an internal standard to improve injection precision and detector linearity. nih.gov
Calibration strategies involve creating a calibration curve by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This relationship is then used to determine the concentration of the analyte in unknown samples. This approach is a cornerstone of validated analytical methods for ensuring reliable quantitative results. nih.gov
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for confirming the molecular structure of this compound and can also be adapted for quantitative measurements.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. For 3,4-dihydroxybenzoic acid, ¹H NMR and ¹³C NMR spectra provide detailed information about the arrangement of atoms within the molecule. researchgate.net The ¹H NMR spectrum shows signals corresponding to the three aromatic protons, while the ¹³C NMR spectrum reveals signals for all seven carbon atoms in the molecule, including the carboxyl carbon. researchgate.net
Table 2: ¹H and ¹³C NMR Data for 3,4-Dihydroxybenzoic Acid in Methanol-d₄ researchgate.netresearchgate.net
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-2 | 7.42 | d | 2.0 |
| H-5 | 6.79 | d | 8.2 |
| H-6 | 7.32 | dd | 8.2, 2.0 |
| ¹³C NMR | Chemical Shift (δ) ppm | ||
| C-1 | 123.8 | ||
| C-2 | 117.9 | ||
| C-3 | 145.8 | ||
| C-4 | 151.2 | ||
| C-5 | 115.8 | ||
| C-6 | 123.8 |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z). The mass spectrum of 3,4-dihydroxybenzoic acid shows a molecular ion peak corresponding to its molecular weight. researchgate.net For instance, a molecular ion [M-H]⁻ at an m/z of 153 has been reported. researchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are also used for the analysis of related organic acids and biomolecules. nih.govsigmaaldrich.com
UV/Visible (UV/VIS) spectroscopy is a versatile tool for monitoring the progress of chemical reactions in real-time. nih.gov This technique is applicable when at least one of the reactants or products absorbs light in the UV or visible range. thermofisher.com The concentration of the absorbing species is directly proportional to the measured absorbance, as described by the Beer-Lambert law. thermofisher.com
Given that this compound has distinct absorption maxima (e.g., 294 nm), changes in its concentration during a chemical reaction can be tracked by measuring the absorbance at this wavelength over time. sielc.com This allows for the study of reaction kinetics, helping to determine reaction rates and understand reaction mechanisms. thermofisher.com
Electrochemical Methods for Detection and Activity Assessment
Electrochemical techniques offer sensitive and rapid methods for the detection and assessment of the biological activity of this compound, also known as protocatechuic acid (PCA). These methods are primarily based on the redox properties of the dihydroxybenzene moiety.
Cyclic Voltammetry and Square Wave Voltammetry
Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electroanalytical techniques used to study the electrochemical behavior of this compound. In these methods, the compound undergoes oxidation at an electrode surface, and the resulting current is measured as a function of the applied potential.
In a typical cyclic voltammogram of 3,4-dihydroxybenzoic acid, a reversible two-electron oxidation-reduction process is observed, which is characteristic of the catechol group. The oxidation peak corresponds to the conversion of the dihydroxybenzene to the corresponding o-quinone, while the reduction peak on the reverse scan indicates the regeneration of the dihydroxybenzene. The peak potentials and currents can provide valuable information about the thermodynamics and kinetics of the electron transfer process.
Square wave voltammetry, a derivative of linear sweep voltammetry, offers higher sensitivity and better resolution than cyclic voltammetry. It is particularly useful for quantitative analysis due to its effective discrimination against background currents. Studies have shown that the oxidation peak current in SWV is directly proportional to the concentration of 3,4-dihydroxybenzoic acid, allowing for its determination in various samples. xmu.edu.cn
The electrochemical behavior of 3,4-dihydroxybenzoic acid is influenced by factors such as the pH of the supporting electrolyte and the nature of the working electrode. Generally, the oxidation process is pH-dependent, with peak potentials shifting to less positive values at higher pH, indicating the involvement of protons in the electrode reaction. mdpi.com
Applications in Antioxidant Capacity Determination (e.g., Hydroxyl Radical Scavenging Assay)
The electrochemical properties of this compound are directly related to its antioxidant activity. The ease with which it can be oxidized at an electrode surface reflects its ability to donate electrons and neutralize free radicals. Electrochemical methods, therefore, provide a convenient means to assess its antioxidant capacity.
One of the key mechanisms of antioxidant action is the scavenging of highly reactive oxygen species such as the hydroxyl radical (•OH). The hydroxyl radical scavenging activity of protocatechuic acid has been evaluated using various in vitro assays. In these assays, the ability of the compound to inhibit the oxidative damage induced by hydroxyl radicals is measured.
Studies have demonstrated that protocatechuic acid is an effective scavenger of hydroxyl radicals. scispace.comnih.govresearchgate.netbohrium.comnih.gov The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a common metric used to quantify this activity. The reported IC50 value for the hydroxyl radical scavenging activity of protocatechuic acid is approximately 1.0 relative to the standard antioxidant Trolox, indicating a potent scavenging ability. scispace.comnih.govresearchgate.net This activity is attributed to the ability of the phenolic hydroxyl groups to donate a hydrogen atom to the hydroxyl radical, thereby neutralizing it.
The following table summarizes the reported antioxidant activity of protocatechuic acid from a comparative in vitro study:
| Antioxidant Assay | Relative Antioxidant Activity (IC50(Trolox)/IC50(PCA)) |
| DPPH Radical Scavenging | 2.8 |
| ABTS Radical Scavenging | 2.3 |
| Superoxide (B77818) Anion Radical Scavenging | 4.2 |
| Hydroxyl Radical Scavenging | 1.0 |
| Ferric Reducing Power (Fe³⁺) | 3.7 |
| Cupric Reducing Power (Cu²⁺) | 6.1 |
| Ferrous Chelating Ability (Fe²⁺) | 2.7 |
| Cupric Chelating Ability (Cu²⁺) | 1.5 |
Data sourced from Liu et al. (2011) scispace.com
Modified Electrode Systems (e.g., Carbon Nanotubes, Ionic Liquids)
To enhance the sensitivity and selectivity of electrochemical detection of this compound, various modified electrode systems have been developed. These modifications aim to increase the electroactive surface area, facilitate electron transfer, and prevent electrode fouling.
Carbon nanotubes (CNTs) have emerged as excellent electrode modifiers due to their unique properties, including high electrical conductivity, large surface area, and chemical stability. Electrodes modified with multi-walled carbon nanotubes (MWCNTs) have shown a significant electrocatalytic effect on the oxidation of 3,4-dihydroxybenzoic acid. xmu.edu.cn This results in a lower oxidation potential and a higher peak current compared to bare electrodes, leading to improved detection limits. xmu.edu.cn
Ionic liquids (ILs) are another class of materials used for electrode modification. They are organic salts that are liquid at room temperature and possess high ionic conductivity and a wide electrochemical window. When used in combination with carbon nanotubes, ionic liquids can further enhance the electrochemical response. The synergistic effect of CNTs and ILs can lead to a more sensitive and stable sensor for the determination of 3,4-dihydroxybenzoic acid. These modified electrodes have been successfully applied for the quantification of this compound in various matrices.
Proteomic and Transcriptomic Profiling
Proteomic and transcriptomic analyses provide insights into the molecular mechanisms underlying the biological effects of this compound by examining changes in protein and gene expression, respectively.
Differential Gene and Protein Expression Analysis
Studies have shown that protocatechuic acid can modulate the expression of various genes and proteins involved in key cellular processes. For instance, in a transcriptomic analysis of Micrococcus luteus, treatment with protocatechuic acid resulted in 782 differentially expressed genes (DEGs). nih.gov These genes were primarily involved in metabolic processes, cellular processes, biological regulation, and transport activity. nih.gov
In mammalian cells, protocatechuic acid has been shown to influence the expression of proteins related to inflammation, apoptosis, and oxidative stress. For example, in cisplatin-treated mouse proximal tubular cells, protocatechuic acid treatment dose-dependently decreased the expression of the pro-inflammatory cytokine IL-6 and the phosphorylated form of the transcription factor NF-κB. mdpi.com It also reduced the expression of the apoptotic marker cleaved caspase-3. mdpi.com
Furthermore, protocatechuic acid has been found to suppress the expression of mesenchymal markers such as Fibronectin, Vimentin, and N-cadherin, while stimulating the levels of the epithelial marker E-cadherin in lung tumor cells. researchgate.net This suggests a role in modulating the epithelial-to-mesenchymal transition (EMT), a process involved in cancer progression.
The following table provides a summary of some of the key genes and proteins reported to be differentially expressed in response to protocatechuic acid treatment in various models.
| Gene/Protein | Biological Process | Effect of Protocatechuic Acid | Model System |
| IL-6 | Inflammation | Downregulation | Cisplatin-treated mouse proximal tubular cells mdpi.com |
| p-NF-κB | Inflammation | Downregulation | Cisplatin-treated mouse proximal tubular cells mdpi.com |
| Cleaved Caspase-3 | Apoptosis | Downregulation | Cisplatin-treated mouse proximal tubular cells mdpi.com |
| Fibronectin | Epithelial-Mesenchymal Transition | Downregulation | Lung tumor cells researchgate.net |
| Vimentin | Epithelial-Mesenchymal Transition | Downregulation | Lung tumor cells researchgate.net |
| N-cadherin | Epithelial-Mesenchymal Transition | Downregulation | Lung tumor cells researchgate.net |
| E-cadherin | Epithelial-Mesenchymal Transition | Upregulation | Lung tumor cells researchgate.net |
| Various metabolic, cellular, and transport genes | General Metabolism | Differential Expression | Micrococcus luteus nih.gov |
Pathway Enrichment Analysis
Pathway enrichment analysis is a computational method used to identify biological pathways that are significantly affected by changes in gene or protein expression. This analysis helps to elucidate the functional implications of the observed molecular changes.
In the transcriptomic study of Micrococcus luteus treated with protocatechuic acid, Gene Ontology (GO) enrichment analysis revealed that the differentially expressed genes were predominantly enriched in pathways related to metabolic processes, cellular processes, biological regulation, and transport activity. nih.gov This suggests that protocatechuic acid exerts its effects on this bacterium primarily by modulating its fundamental cellular and metabolic functions.
In the context of mammalian systems, while comprehensive pathway enrichment analyses for this compound are not extensively documented, the observed changes in individual gene and protein expression point towards the involvement of specific signaling pathways. For instance, the downregulation of mesenchymal markers and upregulation of epithelial markers in lung tumor cells by protocatechuic acid has been linked to the suppression of the PI3K/Akt/mTOR signaling cascade. researchgate.net This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key mechanism in cancer therapy.
The anti-inflammatory effects of protocatechuic acid, such as the downregulation of IL-6 and NF-κB, suggest a modulation of inflammatory signaling pathways. Similarly, its ability to reduce cleaved caspase-3 levels indicates an impact on apoptosis-related pathways.
Further research employing global proteomic and transcriptomic approaches followed by comprehensive pathway enrichment analysis in relevant mammalian models will be crucial to fully delineate the molecular pathways through which this compound exerts its biological effects.
Enzyme Activity Assays and Kinetic Studies
The interaction of this compound, commonly known as protocatechuic acid (PCA) in its acidic form, with various enzymes is a significant area of research, elucidating its biochemical roles and potential as a modulator of enzymatic activity. Enzyme activity assays and kinetic studies are fundamental methodologies employed to characterize these interactions, providing quantitative insights into reaction rates, substrate affinity, and mechanisms of inhibition.
Spectrophotometric analysis is a common technique used to measure the activity of enzymes that interact with 3,4-dihydroxybenzoate. creative-enzymes.com For instance, the activity of dehydroshikimate (DHS) dehydratase, which converts DHS into 3,4-dihydroxybenzoic acid, can be monitored by measuring the increase in absorbance at 290 nm, corresponding to the formation of the product. mdpi.com Another method involves measuring oxygen consumption, which is used to assay the specific activity of enzymes like protocatechuate 3,4-dioxygenase. nih.gov
Kinetic studies have revealed that 3,4-dihydroxybenzoic acid can act as an inhibitor for several enzymes. The nature of this inhibition (e.g., competitive, non-competitive, mixed) and key kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are determined through these analyses. mdpi.comsciopen.com
Detailed Research Findings
Research has demonstrated the diverse interactions of 3,4-dihydroxybenzoate with a range of enzymes, highlighting its role as both a substrate and an inhibitor.
Protocatechuate 3,4-dioxygenase (PCD): This enzyme is a key player in the degradation of aromatic compounds. creative-enzymes.comnih.gov It utilizes 3,4-dihydroxybenzoate as a substrate, catalyzing the cleavage of the aromatic ring to form 3-carboxy-cis,cis-muconate. wikipedia.orghmdb.ca Studies on PCD from Stenotrophomonas maltophilia strain KB2 have shown its activity is not limited to protocatechuic acid but extends to other dihydroxybenzoic acids, albeit at lower levels. nih.gov Immobilization of this enzyme in calcium alginate was found to increase its activity towards various substrates, including 2,5-dihydroxybenzoate (B8804636) and 2,3-dihydroxybenzoate, as detailed in the table below. nih.gov
| Substrate | Relative Activity of Free Enzyme (%) | Relative Activity of Enzyme Immobilized in Calcium Alginate (%) |
|---|---|---|
| Protocatechuic acid | 100 | 100 |
| 2,3-Dihydroxybenzoate | 18.1 | 31.4 |
| 2,5-Dihydroxybenzoate | 11.3 | 45.2 |
| 3,5-Dihydroxybenzoate | 14.2 | 27.8 |
| Caffeic acid | 16.5 | 39.1 |
| 3,4-Dihydroxyhydrocinnamic acid | 10.3 | 11.5 |
α-Glucosidase: 3,4-Dihydroxybenzoic acid has been identified as a reversible, mixed-type inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. sciopen.com This inhibition is significant in the context of managing postprandial hyperglycemia. sciopen.com The interaction is dominated by hydrogen bonds and van der Waals forces, which induce conformational changes in the enzyme and hinder the substrate's access to the active site. sciopen.com
Dehydroshikimate Dehydratase (DSD): While 3,4-dihydroxybenzoic acid is the product of the reaction catalyzed by DSD, it also acts as an inhibitor of the enzyme. mdpi.comfrontiersin.org This product inhibition is a critical factor in the biotechnological production of the compound. mdpi.com Studies on DSD from Corynebacterium glutamicum and Podospora anserina have characterized this as a mixed-type inhibition. mdpi.comfrontiersin.org The compound can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com
| Enzyme Source | Inhibition Type | Kᵢ (mM) | K'ᵢ (mM) |
|---|---|---|---|
| Corynebacterium glutamicum | Mixed (Competitive and Non-competitive) | ~0.38 | ~0.96 |
| Podospora anserina | Mixed | 0.31 ± 0.04 | 0.59 ± 0.09 |
Kinase Activity: 3,4-Dihydroxybenzoic acid has also been shown to potently inhibit the activity of specific kinases involved in cellular signaling pathways. mdpi.com In one study, it demonstrated significant inhibitory effects against p38α kinase and JNK1 kinase. mdpi.com At concentrations of 400 and 800 μg/mL, it achieved nearly complete inhibition of p38α kinase. mdpi.com Similarly, it inhibited JNK1 kinase activity by 86.3% and 98.6% at 400 and 800 μg/mL, respectively. mdpi.com
Other Enzymes: The compound is also a substrate for protocatechuate decarboxylase, which converts it to catechol and carbon dioxide. wikipedia.org Furthermore, it has been shown to induce the expression of antioxidant and detoxifying enzymes, such as glutathione (B108866) peroxidase (GPx) and glutathione reductase (GR), through the activation of the JNK/Nrf2 signaling pathway in murine macrophages. nih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in understanding the interactions that drive biological activity.
PHD-2 (Prolyl Hydroxylase Domain 2)
Hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes are significant therapeutic targets for conditions like anemia and ischemia. nih.gov Molecular docking studies are frequently employed to discover and optimize inhibitors for these enzymes. In a typical study, a library of compounds would be docked into the active site of PHD-2 to predict their binding affinity and mode. For a compound like sodium 3,4-dihydroxybenzoate, the docking process would assess how its carboxylate and hydroxyl groups interact with key residues and the catalytic iron ion in the PHD-2 active site. Studies on other inhibitors have identified crucial interactions with residues such as Gln239, Tyr310, Tyr329, Arg383, and Trp389, as well as bidentate chelation of the active site iron. nih.gov The docking score, an estimation of binding affinity, helps rank potential inhibitors for further experimental validation. nih.gov
Protocatechuate 3,4-Dioxygenase (PCD)
This compound, also known as sodium protocatechuate, is a natural substrate for protocatechuate 3,4-dioxygenase (PCD), an enzyme that catalyzes the aromatic ring cleavage of 3,4-dihydroxybenzoate. wikipedia.orgnih.gov The enzyme utilizes a non-heme iron(III) center in its active site to bind the substrate and molecular oxygen. nih.govnih.gov X-ray crystallography and molecular modeling have elucidated the specific interactions within the active site. The coordination of the iron cofactor is described as trigonal bipyramidal, with Tyr447 and His462 acting as axial ligands, and Tyr408, His460, and a water molecule serving as equatorial ligands. nih.gov The 3,4-dihydroxybenzoate substrate binds to this iron center, which is crucial for the subsequent oxidative cleavage.
| Target Protein | Ligand | Key Interacting Residues/Cofactors | Interaction Type |
|---|---|---|---|
| Protocatechuate 3,4-Dioxygenase (PCD) | 3,4-Dihydroxybenzoate | Fe(III) ion, Tyr447, His462, Tyr408, His460 | Coordination with iron cofactor, hydrogen bonding |
| PHD-2 (Hypothetical Docking) | This compound | Fe(II) ion, Arg383, Tyr310 | Chelation of iron, hydrogen bonding, electrostatic interactions |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density distribution) of many-body systems, such as atoms and molecules. nih.govscispace.com It has become a fundamental tool for predicting molecular properties and reactivity. scispace.commdpi.com
DFT calculations can determine various electronic properties of this compound, providing insights into its chemical behavior. Key parameters derived from DFT include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability.
Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. nih.gov
Global Reactivity Descriptors: DFT allows for the calculation of descriptors like chemical potential (µ), hardness (η), and electrophilicity (ω). mdpi.comnih.gov These indices help quantify the molecule's tendency to donate or accept electrons. mdpi.com For instance, the electrophilicity index measures the energy stabilization when a system acquires additional electronic charge. nih.gov
Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. mdpi.com
Quantum chemical studies, including DFT, have been used to understand the electronic structure of protocatechuate when it coordinates with the Fe(III) center in enzymes like PCD. These studies have elucidated the nature of the Fe-O bond and the ligand-to-metal charge transfer transitions that are fundamental to the enzyme's catalytic function.
| Descriptor | Symbol | Significance |
|---|---|---|
| Chemical Potential | µ | Describes the tendency of electrons to escape from a system. |
| Chemical Hardness | η | Measures the resistance to a change in electron distribution. |
| Electrophilicity Index | ω | Quantifies the propensity of a species to accept electrons. mdpi.com |
| Nucleophilicity Index | N | Quantifies the propensity of a species to donate electrons. mdpi.com |
| Condensed Fukui Function | fk+, fk- | Indicates the reactivity of individual atomic sites for electrophilic and nucleophilic attack, respectively. |
Structure-Activity Relationship (SAR) Analysis through Computational Approaches
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, use statistical methods to build mathematical relationships between chemical structure and activity. nih.gov
For a molecule like this compound, computational SAR analysis would involve studying a series of related derivatives to understand how modifications to the core structure affect a specific biological endpoint (e.g., enzyme inhibition). This process typically involves:
Dataset Preparation: A collection of structurally similar compounds with measured biological activity is assembled.
Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological indices that describe the molecular structure. nih.gov
Model Building: A mathematical model is created that correlates the descriptors with the observed biological activity using statistical techniques like multiple linear regression or machine learning algorithms.
Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.
| Structural Modification | Potential Impact on Activity | Rationale |
|---|---|---|
| Esterification of Carboxylate | Decrease in binding to certain targets | Loss of negative charge may disrupt key electrostatic interactions. |
| Removal of a Hydroxyl Group | Significant loss of activity | Hydroxyl groups are often crucial for hydrogen bonding and/or metal chelation in active sites. |
| Addition of a Halogen to the Ring | Variable (increase or decrease) | Alters electronic properties and hydrophobicity, which can affect binding affinity and cell permeability. |
| Shifting Hydroxyl Group Position | Likely decrease in activity | The specific 3,4-catechol arrangement is often optimal for binding to target enzymes like PCD. |
Applications in Materials Science and Advanced Materials Development
Role as a Monomer for Biodegradable Polymers and Resins
Protocatechuic acid, the parent acid of sodium 3,4-dihydroxybenzoate, serves as a valuable bio-based monomer for the synthesis of biodegradable polymers. Its rigid aromatic structure can be incorporated into polymer chains to enhance thermal and mechanical properties, while the ester linkages formed during polymerization remain susceptible to hydrolytic or enzymatic degradation, ensuring biodegradability.
One notable application is in the creation of hyperbranched polyesters. Through processes like Steglich esterification, protocatechuic acid can undergo polycondensation to form high molecular weight, phenol-terminated hyperbranched polymers. researchgate.net These polymers exhibit antioxidant properties, making them potentially useful in applications such as coatings, packaging, and drug delivery. researchgate.net The synthesis of such polymers from a lignin (B12514952) degradation product highlights a sustainable approach to polymer chemistry. researchgate.net
The general synthesis of biodegradable polyesters can be achieved through several methods, including the polycondensation of diols and dicarboxylic acids, or the ring-opening polymerization of lactones. nih.gov While enzymatic polymerization is gaining traction as a green alternative for producing polyesters like PLA and PBS, the direct polycondensation of monomers like protocatechuic acid remains a key method. mdpi.comnih.gov The development of polymers from bio-based monomers is a critical step toward a more sustainable polymer industry. mdpi.com
Table 1: Examples of Biodegradable Polymers and Synthesis Methods
| Polymer Type | Monomers | Synthesis Method | Key Properties |
| Hyperbranched Polyester (B1180765) | Protocatechuic Acid | Polycondensation (Steglich esterification) | High molecular weight, Phenol-terminated, Antioxidant properties |
| Aliphatic Polyesters | Lactic Acid, Succinic Acid, Diols | Ring-Opening Polymerization, Polycondensation | Biodegradable, Biocompatible |
| Alipharomatic Polyesters | Furan-based monomers | Enzymatic Polymerization | Bio-based, Potentially enhanced thermal properties |
Derivatization for Functional Materials (e.g., Chitosan (B1678972) Resins, Cementitious Systems)
The chemical structure of 3,4-dihydroxybenzoate allows for its derivatization to create functional materials with tailored properties. A significant area of research has been its incorporation into chitosan-based materials.
Chitosan Resins:
Protocatechuic acid has been successfully grafted onto chitosan backbones to develop novel functional materials. nih.gov This modification is typically achieved through a free radical-induced grafting reaction, resulting in a protocatechuic acid-grafted-chitosan (PCA-g-CS) copolymer. nih.gov The covalent bonding of protocatechuic acid to the chitosan enhances its properties, particularly its antioxidant activity. nih.govresearchgate.net
These modified chitosan films have been characterized for their physicochemical and mechanical properties. Research has shown that grafting protocatechuic acid onto chitosan can lead to:
Decreased moisture content and water vapor permeability. researchgate.net
Increased water solubility and tensile strength. researchgate.net
Improved barrier properties against UV light. researchgate.net
Furthermore, these PCA-g-CS copolymers have demonstrated neuroprotective effects against free radical-induced apoptosis in cell studies, suggesting their potential as antioxidant materials in the treatment of diseases related to oxidative damage. nih.gov Hydrogels formed from protocatechuic acid-grafted carboxymethyl chitosan have also been developed, exhibiting high porosity, significant swelling ratios, and the ability to scavenge free radicals, making them promising for biomedical applications like drug release and tissue engineering. nih.gov
Table 2: Properties of Protocatechuic Acid-Grafted Chitosan (PCA-g-CS) Films
| Property | Chitosan Film (Control) | PCA-g-CS Film (Medium Grafting Ratio) | Reference |
| Tensile Strength (MPa) | Lower | 45.7 | researchgate.net |
| Elongation at Break (%) | Lower | 5.05 | researchgate.net |
| Water Vapor Permeability | Higher | Decreased | researchgate.net |
| UV Light Barrier | Lower | Improved | researchgate.net |
| Antioxidant Activity | Low | High (Dose-dependent) | researchgate.net |
Cementitious Systems:
Despite extensive searches of available literature, no specific research or application detailing the use of this compound or protocatechuic acid as an additive in cementitious systems was identified. While various sodium salts and organic polymers are used as admixtures in concrete to modify its properties, the specific effects of this compound on cement hydration, setting time, or strength have not been documented in the reviewed sources. researchgate.netresearchgate.nete3s-conferences.orggoogle.comgoogleapis.com
Incorporation into Nanostructured Systems for Enhanced Properties (e.g., Nanostructured Lipid Systems)
To overcome challenges such as poor solubility and to enhance the efficacy of bioactive compounds like protocatechuic acid, researchers have explored its incorporation into nanostructured delivery systems. Nanostructured lipid carriers (NLCs) and microemulsions are two such promising platforms.
Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. frontiersin.orgnih.govresearchgate.net These systems are known to enhance the solubility and permeation of poorly water-soluble compounds. The formulation of a microemulsion involves constructing a pseudo-ternary phase diagram to identify the region where a stable microemulsion exists. tbzmed.ac.ir The characterization of these systems typically includes measuring droplet size, zeta potential, viscosity, and conductivity to determine the type of microemulsion (e.g., oil-in-water or water-in-oil). frontiersin.orgnih.gov While specific studies focusing solely on this compound in microemulsions are not prevalent, the principles of microemulsion formulation offer a viable strategy to improve its delivery characteristics.
The encapsulation of protocatechuic acid and its derivatives into nanostructured lipid systems has been shown to significantly impact its physicochemical properties and biological efficacy.
Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs):
Recent studies have focused on developing SLNs and NLCs for the topical delivery of protocatechuic acid (P0) and its ester derivative, ethyl protocatechuate (P2). nih.gov These lipid nanoparticles have been shown to successfully encapsulate these compounds, offering a controlled release profile and protecting them from UVB degradation. nih.govresearchgate.net
One study encapsulated ethyl protocatechuate (PCAEE), a prodrug of protocatechuic acid, into solid lipid nanoparticles (SLN). nih.gov The resulting nanoparticles demonstrated desirable physicochemical properties and a favorable release profile. nih.gov Another investigation developed both SLNs and NLCs for protocatechuic acid, finding that NLCs were a particularly promising carrier for dermal delivery. nih.govresearchgate.net
Key findings from these studies include:
Enhanced Stability: NLCs protected the encapsulated compounds against degradation from UVB radiation. nih.govresearchgate.net
Controlled Release: NLCs provided a controlled in vitro release of the active compounds. nih.govresearchgate.net
Improved Skin Retention: Ex vivo studies showed that NLCs could modulate the retention of protocatechuic acid in human skin layers. nih.govresearchgate.net
Good Encapsulation Efficiency: The association efficiency of protocatechuic acid in lipid nanoparticles ranged from 60% to 80%. nih.gov
These nanocarrier systems not only improve the solubility and stability of protocatechuic acid but also enhance its potential efficacy by ensuring a sustained release and targeted delivery to specific skin layers. nih.govnih.govnih.govresearchgate.netresearchgate.netekb.eg
Table 3: Physicochemical Properties of Protocatechuic Acid-Loaded Lipid Nanoparticles
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Association Efficiency (%) | Reference |
| SLNs-P0 | 200 - 400 | 0.160 - 0.460 | -2.2 to -5.2 | 60 - 80 | nih.gov |
| NLCs-P0 | 200 - 400 | 0.160 - 0.460 | -2.2 to -5.2 | 60 - 80 | nih.gov |
| SLN-T-PCAEE | Not specified | Not specified | Not specified | Promising | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
